molecular formula C9H15N B1354802 3-Cyclohexylpropanenitrile CAS No. 41010-09-7

3-Cyclohexylpropanenitrile

Cat. No. B1354802
CAS RN: 41010-09-7
M. Wt: 137.22 g/mol
InChI Key: DFCILIYDUNACSC-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanenitrile is an organic compound with the molecular formula C9H15N . It has a molecular weight of 137.22 g/mol . The compound is also known as 3-(cyclohexylamino)propanenitrile or 3-cyclohexylpropionitrile.


Molecular Structure Analysis

The InChI code for 3-Cyclohexylpropanenitrile is 1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-7H2 . The Canonical SMILES is C1CCC (CC1)CCC#N .


Physical And Chemical Properties Analysis

3-Cyclohexylpropanenitrile is a liquid at room temperature . It has a computed XLogP3-AA value of 3 , which indicates its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has a topological polar surface area of 23.8 Ų .

Scientific Research Applications

Catalytic Applications

3-Cyclohexylpropanenitrile plays a role in catalysis, particularly in hydrogenation processes. A study by Wang et al. (2011) highlights the use of catalysts made of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, a valuable chemical intermediate. This catalyst demonstrates high activity and selectivity under mild conditions, emphasizing the utility of 3-Cyclohexylpropanenitrile-related compounds in industrial catalysis (Wang et al., 2011).

Polymerization Processes

The compound has been identified as a regulator in polymerization processes. For instance, Dispolreg 007, a compound containing a 3-Cyclohexylpropanenitrile moiety, is used in controlling the (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization, as explained by Simula et al. (2019). This highlights its significance in the synthesis of polymers (Simula et al., 2019).

Synthesis of Organic Compounds

Jensen et al. (2016) discuss the use of 3-Cyclohexylpropanenitrile derivatives in the synthesis of organic compounds, particularly in carbonylative palladium-catalyzed α-arylation. This process is crucial for creating various nitrile-containing organic molecules, which have numerous applications in pharmaceuticals and agrochemicals (Jensen et al., 2016).

Photocatalysis

3-Cyclohexylpropanenitrile is also significant in the field of photocatalysis. Ong et al. (2016) describe the use of graphitic carbon nitride-based photocatalysts, where structures related to 3-Cyclohexylpropanenitrile are used for solar energy conversion and environmental remediation. These photocatalysts are crucial for sustainable energy applications due to their stability and efficiency (Ong et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . It also has an aspiration hazard (H304) .

properties

IUPAC Name

3-cyclohexylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCILIYDUNACSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444248
Record name 3-cyclohexylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylpropanenitrile

CAS RN

41010-09-7
Record name 3-cyclohexylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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